(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Covalent kinase inhibitor Michael acceptor Irreversible binding

(E)-3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a synthetic cinnamamide-azetidine hybrid incorporating a trans-α,β-unsaturated carbonyl (Michael acceptor) conjugated to a phenyl ring and a 3-(pyrimidin-2-ylamino)azetidine amide moiety. Its structural architecture combines features of acrylamide-based covalent kinase inhibitors with a pyrimidine hinge-binding motif, positioning it as a candidate for irreversible kinase inhibitor discovery programs.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 2035018-40-5
Cat. No. B2694951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one
CAS2035018-40-5
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3
InChIInChI=1S/C16H16N4O/c21-15(8-7-13-5-2-1-3-6-13)20-11-14(12-20)19-16-17-9-4-10-18-16/h1-10,14H,11-12H2,(H,17,18,19)/b8-7+
InChIKeyVEOTYEKFPNKTEC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one (CAS 2035018-40-5): Cinnamamide-Azetidine Hybrid Sourcing Guide


(E)-3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one is a synthetic cinnamamide-azetidine hybrid incorporating a trans-α,β-unsaturated carbonyl (Michael acceptor) conjugated to a phenyl ring and a 3-(pyrimidin-2-ylamino)azetidine amide moiety. Its structural architecture combines features of acrylamide-based covalent kinase inhibitors with a pyrimidine hinge-binding motif, positioning it as a candidate for irreversible kinase inhibitor discovery programs [1]. The compound is listed in commercial catalogs at ≥97% purity (HPLC) with molecular formula C₁₆H₁₆N₄O (MW 280.33) [2].

Why Generic Substitution Fails for (E)-3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one


Structurally related compounds within the 3-(pyrimidin-2-ylamino)azetidine amide class—including phenyl ketone, benzyl carbamate, and thiophene-substituted analogs—exhibit profoundly different kinase inhibition profiles and selectivity windows that preclude simple interchange. For instance, EGFR IC₅₀ values among close analogs range from 10–85 nM, while VEGFR2 activity drops to >1,000 nM . Replacing the cinnamamide Michael acceptor with a saturated propanamide eliminates the irreversible covalent binding mode, fundamentally altering target residence time. Additionally, substituent changes on the phenyl ring modulate LogP, metabolic stability, and cellular permeability in non-linear fashion, meaning potency at a single kinase target does not predict target engagement in a different analog [1]. Selection therefore requires differentiation based on validated activity data, not structural similarity alone.

Product-Specific Quantitative Evidence Guide: (E)-3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one


Cinnamamide Michael Acceptor: Covalent Binding Potential vs. Saturated Propanamide Analogs

The (E)-cinnamamide moiety provides an α,β-unsaturated carbonyl Michael acceptor capable of forming a covalent bond with cysteine residues in kinase active sites, analogous to the acrylamide warhead in ibrutinib (BTK IC₅₀ = 0.5 nM) [1]. Patent literature explicitly claims cinnamamide derivatives as irreversible kinase inhibitors targeting cysteine residues [2]. By contrast, saturated propanamide analogs (e.g., 3-(pyrimidin-2-ylamino)azetidine compounds lacking the conjugated double bond) function only as reversible competitive inhibitors, losing the target residence time advantage.

Covalent kinase inhibitor Michael acceptor Irreversible binding BTK

(E)-vs-(Z) Isomer Differentiation: Geometric Isomer Biological Activity Divergence

The (E) (trans) configuration is explicitly specified in the IUPAC name and is critical for biological activity. (E)-Cinnamamide (trans-cinnamamide, CAS 22031-64-7) is documented as the less active isomer compared to the (Z)-isomer in biological assays; the (Z)-cis isomer exhibits higher potency in kinase and repellent activity assays . Commercially available cinnamamide mixtures often contain mixed (E) and (Z) isomers unless specifically purified, creating batch-to-batch variability.

Stereochemistry (E)/(Z) isomer Cinnamamide activity Isomer purity

EGFR vs. VEGFR2 Selectivity Window: Cross-Analog Inference from 3-(Pyrimidin-2-ylamino)azetidine Amides

Among closely related 3-(pyrimidin-2-ylamino)azetidine amide analogs, a substantial selectivity window between EGFR and VEGFR2 has been observed. One analog (benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate) showed EGFR IC₅₀ of 85 nM with VEGFR2 off-target activity >1,000 nM, yielding a >11.8-fold selectivity margin . Another analog ((3-fluoro-4-methoxyphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone) demonstrated EGFR IC₅₀ values of 10–30 nM across A431 and HCC827 cell lines . These data indicate that the pyrimidin-2-ylamino-azetidine scaffold inherently favors EGFR over VEGFR2, a pattern expected to extend to the cinnamamide analog.

EGFR inhibitor VEGFR2 selectivity Kinase selectivity Cancer

Metabolic Stability: Cinnamamide Hydrolytic Susceptibility vs. Saturated Amide Analogs

The cinnamamide α,β-unsaturated amide bond is susceptible to enzymatic and chemical hydrolysis, converting the active Michael acceptor into cinnamic acid and the corresponding amine . This hydrolytic liability represents both a differentiation point and a potential advantage: the compound may function as a soft drug with predictable metabolic deactivation, or may require careful storage conditions (anhydrous, −20°C) to prevent pre-assay degradation. By contrast, saturated propanamide analogs lack this hydrolytic susceptibility but also lose covalent binding capability.

Metabolic stability Hydrolysis Microsomal stability Cinnamamide

Predicted Physicochemical Profile: Lipophilicity and BBB Permeability Relative to Standard Cinnamamide

The target compound integrates a pyrimidin-2-ylamino-azetidine amide substituent onto the cinnamamide core, substantially increasing molecular weight (280.33 vs. 147.17 for bare (E)-cinnamamide) and projected LogP relative to the parent. Bare cinnamamide has reported XLogP of 1.40 (AlogP 1.19) [1]. The addition of the pyrimidine-azetidine group is expected to raise LogP into the 2.4–2.8 range (estimated), improving cell membrane permeability while still maintaining drug-like properties (Rule of 5 compliant). This positions the compound as having more favorable passive permeability than the parent cinnamamide for intracellular kinase target engagement.

LogP Lipophilicity Blood-brain barrier Physicochemical properties

Supplier-Added Value: Purity Specification and Research-Use-Only Compliance vs. Industrial-Grade Alternatives

Commercial listings for this compound specify purity ≥97% (HPLC) with the product designated for research use only (RUO), not for human or veterinary therapeutic use . This contrasts with bulk industrial cinnamamide (CAS 621-79-4) available at lower purity grades (typically 95–98% GC) intended for agricultural repellent applications. The pyrimidine-azetidine cinnamamide is provided with complete analytical characterization (NMR, HPLC, MS) suitable for peer-reviewed publication, whereas industrial cinnamamide may lack detailed spectral certification.

Purity specification Research-use-only Vendor qualification Quality assurance

Best Research and Industrial Application Scenarios for (E)-3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one


Covalent Kinase Probe Development: BTK, EGFR, and JAK Irreversible Inhibitor Screening

This compound is best deployed in covalent inhibitor discovery programs targeting kinases with an accessible cysteine in the active site (e.g., BTK Cys-481, EGFR Cys-797). Its (E)-cinnamamide Michael acceptor provides an irreversible warhead, while the pyrimidine-2-ylamino group can engage the hinge region [1]. Researchers should compare with ibrutinib (BTK IC₅₀ = 0.5 nM) as a positive control and saturated propanamide analogs as negative (reversible) controls [2]. Applications include biochemical IC₅₀ determination, washout experiments to confirm irreversible binding, and cellular target engagement assays.

EGFR-Selective Tool Compound with Reduced VEGFR2 Liability

When an EGFR-biased profile with >10-fold selectivity over VEGFR2 is required—for example, to avoid VEGFR2-mediated hypertension in in vivo oncology models—this scaffold is preferable to pan-kinase pyrimidine inhibitors. Based on cross-analog comparison data (EGFR IC₅₀ = 10–85 nM, VEGFR2 >1,000 nM), target engagement is expected to be EGFR-selective [1]. Recommended cell lines: A431 (EGFR-overexpressing epidermoid carcinoma) and HCC827 (EGFR-mutant lung adenocarcinoma), with gefitinib or erlotinib as reference reversible inhibitors.

Structure-Activity Relationship (SAR) Studies on Cinnamamide Michael Acceptor Warheads

The compound serves as a key intermediate for SAR exploration of the cinnamamide electrophile, including: (a) comparison of (E)- vs. (Z)-isomer activity [1]; (b) substitution on the phenyl ring (electron-withdrawing vs. electron-donating groups) to tune Michael acceptor reactivity; (c) replacement of the phenyl group with heteroaryl rings; and (d) evaluation of hydrolytic stability under assay conditions (pH 7.4 buffer, microsomal incubation). Parallel synthesis of saturated propanamide control compounds is essential to distinguish covalent vs. reversible activity.

Agricultural or Veterinary Repellent Lead Optimization (Non-Therapeutic)

Cinnamamides are established non-lethal avian and insect repellents [1]. This compound, with its enhanced lipophilicity (predicted LogP ~2.4–2.8 vs. 1.40 for bare cinnamamide), may exhibit improved cuticular penetration or longer residual activity on crops. Comparative repellency assays against (E)-cinnamamide standard and industry benchmarks (e.g., methyl anthranilate) in controlled field or semi-field settings can evaluate whether the pyrimidine-azetidine modification improves repellent persistence. Agricultural procurement should verify absence of phytotoxicity at effective repellent concentrations.

Quote Request

Request a Quote for (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.